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Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 9
(CDK9), with additional activity against CDK8 and CDK7.[1][2][3] As a transcriptional regulator,
CDK®9 plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA
Polymerase Il (RNAP 1), a key step in transcriptional elongation.[2][4] Inhibition of CDK9 by
LY2857785 leads to a reduction in the phosphorylation of RNAP I, resulting in the
downregulation of short-lived anti-apoptotic proteins such as MCL-1 and XIAP, ultimately
inducing apoptosis in various cancer cell lines.[5][6][7] These application notes provide detailed
protocols for the use of LY2857785 in cell culture, including recommended working
concentrations and methodologies for key experiments.

Data Presentation

In Vitro Inhibitory Activity of LY2857785

Target IC50 (nM) Reference
CDK9 11 [1]5]
CDK8 16 [1]2]
CDK7 246 [1](2]
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Cellular Activity of LY2857785 in U20S Osteosarcoma

Cells
Cellular Target/Process IC50 (pM) Reference
CTD P-Ser2 Inhibition 0.089 [1][4]
CTD P-Ser5 Inhibition 0.042 [1114]
Cell Proliferation Inhibition 0.076 [4]

Cell Proliferation Inhibition (IC50) of LY2857785 in
Various Cancer Cell Lines (8-hour incubation)

| Cell Line | Cancer Type | IC50 (uM) | Reference | |---|---|---| | MV-4-11 | Biphenotypic B-
myelomonocytic leukemia | 0.04 |[1][4] | | RPMI8226 | Myeloma | 0.2 |[1][4] | | L363 | Multiple
Myeloma | 0.5 |[1][4] | | Patient-Derived Solid Tumor Cell Lines (mean) | Colon, non-small cell
lung, prostate cancer | 0.22 |[8] | | Patient-Derived Hematologic Tumor Cell Lines (mean) |
Acute lymphoblastic leukemia, multiple myeloma | 0.197 |[8] |

Apoptosis Induction by LY2857785

. Incubation
Cell Line Cancer Type IC50 (pM) . Reference
Time
Multiple
L363 0.5 8 hours [11[4]
Myeloma

Signaling Pathway

The primary mechanism of action of LY2857785 is the inhibition of the CDK9/Cyclin T1
complex, also known as positive transcription elongation factor b (P-TEFD).[2] This inhibition
prevents the phosphorylation of the C-terminal domain of RNA Polymerase I, leading to a stall
in transcriptional elongation and subsequent downregulation of key survival proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567119#ly2857785-cell-culture-working-
concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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